molecular formula C21H16FN3O4S B12173847 3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide CAS No. 1018165-20-2

3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide

Cat. No.: B12173847
CAS No.: 1018165-20-2
M. Wt: 425.4 g/mol
InChI Key: MKXCQJOUMUNZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, a fluoro substituent, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the sulfonamide group and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxyphenylboronic acid
  • 4-methoxy-3-fluorophenylboronic acid
  • 3-methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide is unique due to the presence of the oxadiazole ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1018165-20-2

Molecular Formula

C21H16FN3O4S

Molecular Weight

425.4 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H16FN3O4S/c1-28-19-12-11-17(13-18(19)22)30(26,27)25-16-9-7-15(8-10-16)21-23-20(24-29-21)14-5-3-2-4-6-14/h2-13,25H,1H3

InChI Key

MKXCQJOUMUNZKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.